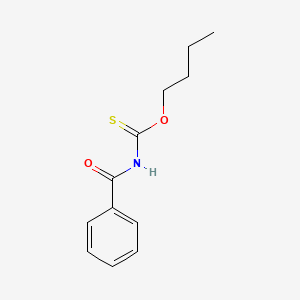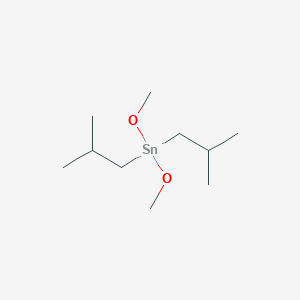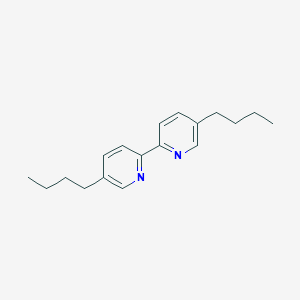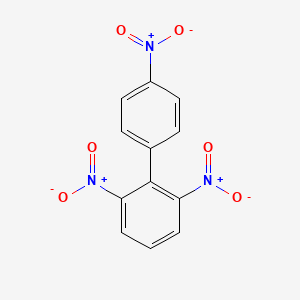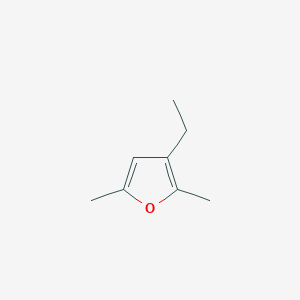![molecular formula C9H14O B14718941 3-Oxatricyclo[4.3.1.02,4]decane CAS No. 14993-24-9](/img/structure/B14718941.png)
3-Oxatricyclo[4.3.1.02,4]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxatricyclo[4.3.1.02,4]decane is a complex organic compound characterized by its unique tricyclic structure. This compound contains a total of 26 bonds, including 12 non-hydrogen bonds, and features multiple ring systems such as three-membered, six-membered, seven-membered, eight-membered, and nine-membered rings . The presence of an oxirane ring (a three-membered cyclic ether) is a notable feature of this compound .
Vorbereitungsmethoden
The synthesis of 3-Oxatricyclo[4.3.1.02,4]decane involves several intricate steps. One documented method includes the reductive cyclization of iodopropargyloxy derivatives using tributyltin hydride, resulting in the formation of 5-methylene-3-oxa-2-phenyltricyclo[4.4.0.02,7]decane . Another approach involves the isomerization of iodoallyloxy derivatives in the presence of benzoyl peroxide, leading to the formation of 5-iodomethyl-3-oxa-2-phenyltricyclo[4.4.0.02,7]decene . These methods highlight the complexity and precision required in the synthesis of this compound.
Analyse Chemischer Reaktionen
3-Oxatricyclo[4.3.1.02,4]decane undergoes various chemical reactions, including intramolecular cyclization and nucleophilic substitution. For instance, the interaction of dihalodiketones with sodium methoxide (MeONa) results in the formation of 2-oxatricyclo[4.3.1.03,8]decane derivatives through intramolecular cyclization . Additionally, 3-bromobicyclononanone undergoes nucleophilic substitution of bromine under similar conditions . These reactions demonstrate the compound’s reactivity and the types of transformations it can undergo.
Wissenschaftliche Forschungsanwendungen
3-Oxatricyclo[4.3.1.02,4]decane has significant applications in scientific research, particularly in the fields of chemistry and biology. Its unique structure makes it a valuable scaffold for the synthesis of biologically active natural products . The compound’s three-dimensional cage-like configuration is frequently encountered in various biologically active natural compounds, including lycopodium alkaloids, C20-diterpenoid alkaloids, and DMDO-derived heterotricyclic terpenes
Wirkmechanismus
The mechanism of action of 3-Oxatricyclo[4.3.1.02,4]decane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to engage in specific interactions with enzymes and receptors, thereby modulating their activity. The presence of the oxirane ring is particularly significant, as it can participate in nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological targets . These interactions underpin the compound’s biological activity and its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
3-Oxatricyclo[4.3.1.02,4]decane can be compared with other similar compounds, such as 2-oxatricyclo[4.3.1.03,8]decane (oxaprotoadamantane) derivatives . Both compounds share a tricyclic structure and contain an oxirane ring, but they differ in their specific ring configurations and substituents. The unique arrangement of rings in this compound distinguishes it from other tricyclic compounds and contributes to its distinct chemical and biological properties . This comparison underscores the compound’s uniqueness and its potential for diverse applications in scientific research.
Eigenschaften
CAS-Nummer |
14993-24-9 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
3-oxatricyclo[4.3.1.02,4]decane |
InChI |
InChI=1S/C9H14O/c1-2-6-4-7(3-1)9-8(5-6)10-9/h6-9H,1-5H2 |
InChI-Schlüssel |
SHYJJUQOPSEKKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(C1)C3C(C2)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


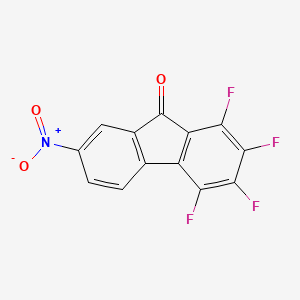
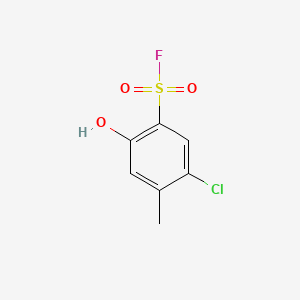
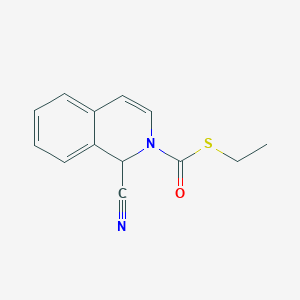
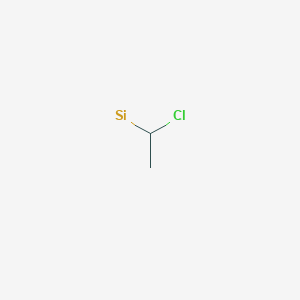

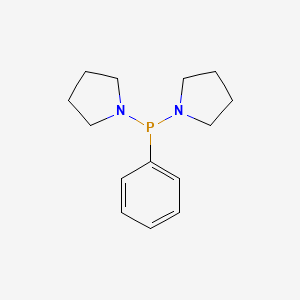
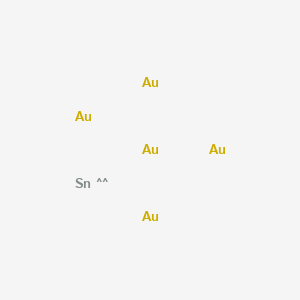
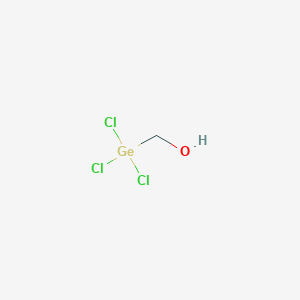
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
